molecular formula C10H11N3O B15153224 9-methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazol-6-ol

9-methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazol-6-ol

Cat. No.: B15153224
M. Wt: 189.21 g/mol
InChI Key: WXCBHGMNIXGCIR-UHFFFAOYSA-N
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Description

7-methyl-2,5,7-triazatricyclo[6400(2),?]dodeca-1(12),5,8,10-tetraen-11-ol is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common starting materials include 2-chlorophenyl isocyanate and hydrazine derivatives. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-thia-2,4,5-triazatricyclo[6.4.0.0(2),6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
  • 10-chloro-12-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0(2),6]dodeca-1(12),3,5,8,10-pentaene

Uniqueness

Compared to these similar compounds, 7-methyl-2,5,7-triazatricyclo[6.4.0.0(2),?]dodeca-1(12),5,8,10-tetraen-11-ol is unique due to its specific methyl and hydroxyl functional groups.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-methyl-1,2-dihydroimidazo[1,2-a]benzimidazol-7-ol

InChI

InChI=1S/C10H11N3O/c1-12-8-3-2-7(14)6-9(8)13-5-4-11-10(12)13/h2-3,6,14H,4-5H2,1H3

InChI Key

WXCBHGMNIXGCIR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)N3C1=NCC3

Origin of Product

United States

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